molecular formula C36H68O5 B12395310 [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate

[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate

Cat. No.: B12395310
M. Wt: 588.0 g/mol
InChI Key: GWAPRYUVSHVZHN-AXSVDGANSA-N
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Description

[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a pentadecanoyloxy group, and a heptadeuterio-substituted octadecenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate typically involves multiple steps, starting with the preparation of the individual components. The hydroxyl group and pentadecanoyloxy group can be introduced through esterification reactions, while the heptadeuterio-substituted octadecenoate moiety can be synthesized using deuterium exchange reactions.

    Esterification: The hydroxyl group on the glycerol backbone is esterified with pentadecanoic acid under acidic conditions to form the pentadecanoyloxy group.

    Deuterium Exchange: The octadecenoate moiety is subjected to deuterium exchange reactions to introduce the deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions and to achieve high yields. The process typically includes purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The deuterium atoms can be replaced with hydrogen or other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents such as sodium hydride (NaH) and organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the ester groups produces primary alcohols.

Scientific Research Applications

[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and deuterium exchange reactions.

    Biology: Investigated for its potential role in lipid metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of metabolic disorders and inflammation.

    Industry: Utilized in the development of specialized materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity. The deuterium atoms may also affect the compound’s metabolic stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate lies in its deuterium substitution, which can enhance its metabolic stability and alter its chemical reactivity compared to non-deuterated analogs

Properties

Molecular Formula

C36H68O5

Molecular Weight

588.0 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate

InChI

InChI=1S/C36H68O5/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-36(39)41-34(32-37)33-40-35(38)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,34,37H,3-16,19-33H2,1-2H3/b18-17-/t34-/m0/s1/i1D3,3D2,5D2

InChI Key

GWAPRYUVSHVZHN-AXSVDGANSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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